4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine 4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549050-08-8
VCID: VC11842636
InChI: InChI=1S/C17H21N7S/c1-12-11-16(24-15(19-12)10-13(2)21-24)23-8-6-22(7-9-23)14-4-5-18-17(20-14)25-3/h4-5,10-11H,6-9H2,1-3H3
SMILES: CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC(=NC=C4)SC)C
Molecular Formula: C17H21N7S
Molecular Weight: 355.5 g/mol

4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine

CAS No.: 2549050-08-8

Cat. No.: VC11842636

Molecular Formula: C17H21N7S

Molecular Weight: 355.5 g/mol

* For research use only. Not for human or veterinary use.

4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine - 2549050-08-8

Specification

CAS No. 2549050-08-8
Molecular Formula C17H21N7S
Molecular Weight 355.5 g/mol
IUPAC Name 2,5-dimethyl-7-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C17H21N7S/c1-12-11-16(24-15(19-12)10-13(2)21-24)23-8-6-22(7-9-23)14-4-5-18-17(20-14)25-3/h4-5,10-11H,6-9H2,1-3H3
Standard InChI Key YGCQRDHKMLTMFS-UHFFFAOYSA-N
SMILES CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC(=NC=C4)SC)C
Canonical SMILES CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC(=NC=C4)SC)C

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 2,5-dimethyl-7-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine, reflecting its hybrid structure . Its molecular formula, C₁₇H₂₁N₇S, corresponds to a molecular weight of 355.5 g/mol . Key identifiers include:

PropertyValueSource
CAS Number2549050-08-8
SMILESCC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC(=NC=C4)SC)C
InChIKeyYGCQRDHKMLTMFS-UHFFFAOYSA-N

The pyrazolo[1,5-a]pyrimidine core (positions 2 and 5 methyl-substituted) is connected via a piperazine linker to a 2-(methylsulfanyl)pyrimidine group, conferring both rigidity and solubility .

Structural Analysis

The 2D and 3D conformers available in PubChem highlight planar aromatic systems interspersed with flexible piperazine and methylsulfanyl groups . Quantum mechanical calculations predict moderate polarity (logP ≈ 2.5) and hydrogen-bonding capacity, suggesting blood-brain barrier permeability.

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for this compound are scarce, analogous pyrazolo[1,5-a]pyrimidines are typically synthesized via:

  • Cyclocondensation: Reaction of aminopyrazoles with β-diketones or α,β-unsaturated ketones under acidic conditions .

  • Buchwald-Hartwig Coupling: Palladium-catalyzed amination to introduce the piperazine-pyrimidine moiety.

A hypothetical pathway involves:

  • Synthesis of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 98488-10-9) as a precursor .

  • Functionalization at position 7 with piperazine via nucleophilic substitution.

  • Coupling with 4-chloro-2-(methylsulfanyl)pyrimidine to yield the final product.

Purification and Characterization

Reverse-phase HPLC and LC-MS are recommended for purification, given the compound’s moderate polarity. Structural validation via ¹H/¹³C NMR would confirm methyl (δ 2.1–2.5 ppm) and piperazine proton signals (δ 2.8–3.5 ppm) .

Biological Activities and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Pyrazolo[1,5-a]pyrimidine Core: Methyl groups at positions 2 and 5 optimize steric complementarity with hydrophobic kinase pockets.

  • Piperazine Linker: Enhances solubility and enables modular derivatization.

  • Methylsulfanyl Group: Improves metabolic stability by resisting oxidative degradation.

Applications in Drug Development

Lead Optimization

The compound’s drug-like properties align with Lipinski’s Rule of Five:

  • Molecular weight: 355.5 (<500)

  • H-bond donors: 0

  • H-bond acceptors: 7

  • logP (estimated): 2.5

Preclinical Challenges

  • Metabolic Stability: Sulfur oxidation may generate sulfoxide metabolites, necessitating prodrug strategies.

  • Toxicity: Piperazine moieties carry hepatotoxicity risks at high doses .

Future Directions and Research Gaps

Priority Areas

  • In Vitro Screening: Prioritize kinase inhibition assays and cytotoxicity profiling.

  • ADME Studies: Evaluate oral bioavailability and plasma protein binding.

  • Crystallography: Resolve ligand-target co-crystal structures to guide optimization.

Collaborative Opportunities

Open-source platforms like PubChem and DrugBank enable data sharing, yet targeted experimental studies remain imperative .

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